molecular formula C11H11N3O3 B6362255 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole CAS No. 1240571-17-8

3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole

Cat. No.: B6362255
CAS No.: 1240571-17-8
M. Wt: 233.22 g/mol
InChI Key: RRRMZCCQUFINNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitro group at the third position and a phenoxyethyl group at the first position of the pyrazole ring

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole typically involves the reaction of 3-nitropyrazole with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the pyrazole ring can undergo oxidation under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-Amino-1-(2-phenoxyethyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The phenoxyethyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole: Characterized by the presence of a nitro group and a phenoxyethyl group.

    3-Nitro-1-(2-phenoxyethyl)-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

    3-Nitro-1-(2-phenoxyethyl)-1H-quinoline: Similar structure but with a quinoline ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its nitro group can participate in redox reactions, while the phenoxyethyl group can enhance its interaction with hydrophobic environments, providing a unique profile compared to similar compounds.

Properties

IUPAC Name

3-nitro-1-(2-phenoxyethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-14(16)11-6-7-13(12-11)8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRMZCCQUFINNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.